1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
Starting Materials: The coupled product and an appropriate amine (e.g., 2-methylaniline).
Reaction Conditions: The coupled product is reacted with the amine in the presence of a coupling reagent like DCC and a catalyst such as DMAP in DCM to form the final carboxamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate:
Starting Materials: 2-bromo-4-chlorophenol and an appropriate alkylating agent.
Reaction Conditions: The phenol is reacted with the alkylating agent in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the phenoxy intermediate.
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Synthesis of the Pyrazole Core:
Starting Materials: Hydrazine hydrate and an appropriate β-diketone.
Reaction Conditions: The β-diketone is reacted with hydrazine hydrate under reflux conditions in ethanol to form the pyrazole ring.
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Coupling of the Phenoxy Intermediate with the Pyrazole Core:
Starting Materials: The phenoxy intermediate and the pyrazole derivative.
Reaction Conditions: The phenoxy intermediate is coupled with the pyrazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring and the carboxamide group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the pyrazole ring or the carboxamide group.
Reduction Products: Reduced forms of the pyrazole ring or the carboxamide group.
Scientific Research Applications
1-[(2-Bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on its application, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-[(2-Chloro-4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
- 1-[(2-Bromo-4-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
- 1-[(2-Bromo-4-chlorophenoxy)methyl]-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: Variations in the substituents on the phenoxy ring and the pyrazole ring.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Biological Activity: Variations in biological activity and potential therapeutic applications.
1-[(2-Bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-12-4-2-3-5-15(12)21-18(24)16-8-9-23(22-16)11-25-17-7-6-13(20)10-14(17)19/h2-10H,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMQCDNGUCRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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